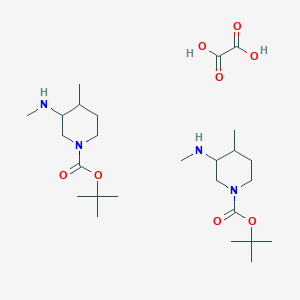![molecular formula C21H21N3O4S B12495956 methyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B12495956.png)
methyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-[(1,3-DIMETIL-4,6-DIOXO-2-SULFANILIDEN-1,3-DIAZINAN-5-ILIDEN)METIL]-2,5-DIMETILPIRROL-1-IL)BENZOATO DE METILO es un compuesto orgánico complejo con una estructura única que incluye un anillo de pirrol, un éster benzoato y un anillo de diazinano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-[(1,3-DIMETIL-4,6-DIOXO-2-SULFANILIDEN-1,3-DIAZINAN-5-ILIDEN)METIL]-2,5-DIMETILPIRROL-1-IL)BENZOATO DE METILO generalmente implica múltiples pasos, incluida la formación del anillo de pirrol y el anillo de diazinano. Un método común implica la reacción de materiales de partida apropiados en condiciones controladas para formar el compuesto deseado. Por ejemplo, la síntesis podría implicar el uso de reactivos de metilación y catalizadores específicos para lograr el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la ampliación de los métodos de síntesis de laboratorio a reactores más grandes y la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas para garantizar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-[(1,3-DIMETIL-4,6-DIOXO-2-SULFANILIDEN-1,3-DIAZINAN-5-ILIDEN)METIL]-2,5-DIMETILPIRROL-1-IL)BENZOATO DE METILO puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones. Las condiciones para estas reacciones pueden variar, pero a menudo implican temperaturas, presiones y solventes específicos para lograr los resultados deseados .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir una forma más oxidada del compuesto, mientras que la reducción podría producir una forma más reducida.
Aplicaciones Científicas De Investigación
2-(3-[(1,3-DIMETIL-4,6-DIOXO-2-SULFANILIDEN-1,3-DIAZINAN-5-ILIDEN)METIL]-2,5-DIMETILPIRROL-1-IL)BENZOATO DE METILO tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en diversas reacciones de síntesis orgánica.
Biología: Estudiado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(3-[(1,3-DIMETIL-4,6-DIOXO-2-SULFANILIDEN-1,3-DIAZINAN-5-ILIDEN)METIL]-2,5-DIMETILPIRROL-1-IL)BENZOATO DE METILO implica su interacción con objetivos moleculares y vías específicas dentro de los sistemas biológicos. Este compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
1-Metil-3-([2,2-dimetil-4,6-dioxo-1,3-dioxano-5-iliden]metil)urea: Un compuesto con una estructura similar pero diferentes grupos funcionales.
N-[(2,2-dimetil-4,6-dioxo-1,3-dioxano-5-iliden)metil]-2,2-dimetilpropanamida: Otro compuesto relacionado con propiedades químicas distintas.
Singularidad
2-(3-[(1,3-DIMETIL-4,6-DIOXO-2-SULFANILIDEN-1,3-DIAZINAN-5-ILIDEN)METIL]-2,5-DIMETILPIRROL-1-IL)BENZOATO DE METILO es único debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C21H21N3O4S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
methyl 2-[3-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C21H21N3O4S/c1-12-10-14(11-16-18(25)22(3)21(29)23(4)19(16)26)13(2)24(12)17-9-7-6-8-15(17)20(27)28-5/h6-11H,1-5H3 |
Clave InChI |
FTHPLASYTJDLBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=CC=CC=C2C(=O)OC)C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B12495885.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)


![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)
![7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12495933.png)

![2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12495935.png)


![1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12495945.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)
